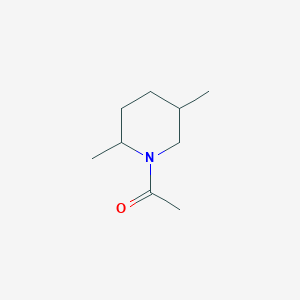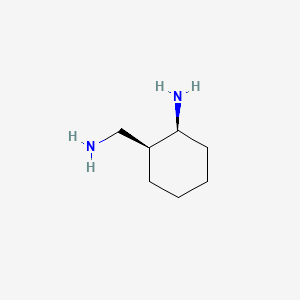
2-(Trifluoromethylsulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethylsulfonyl)benzenesulfonamide is an organic compound with the chemical formula C7H6F3NO2S. It is known for its unique properties and applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of both trifluoromethyl and sulfonamide functional groups, which contribute to its reactivity and usefulness in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Trifluoromethylsulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with trifluoromethylamine. The reaction typically occurs under controlled conditions, often at room temperature or with slight heating, and in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction can be represented as follows:
C6H5SO2Cl+CF3NH2→C6H4(CF3)SO2NH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the sulfonyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)benzenesulfonamide: Positional isomer with different physical and chemical properties.
Benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Uniqueness
2-(Trifluoromethylsulfonyl)benzenesulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct reactivity and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group allows for specific interactions with biological targets .
Eigenschaften
CAS-Nummer |
77797-88-7 |
|---|---|
Molekularformel |
C7H6F3NO4S2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-3-1-2-4-6(5)17(11,14)15/h1-4H,(H2,11,14,15) |
InChI-Schlüssel |
YWOIBRYMVLSMGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)







![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)




